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Compound of Interest

Compound Name: 3-Pentyl acetate

Cat. No.: B1618307 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-pentyl
acetate (CAS No. 620-11-1), an organic ester. The information presented herein is intended to

support research, development, and quality control activities where the characterization of this

molecule is essential. This document details its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, along with the experimental protocols for data

acquisition.

Quantitative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass

Spectrometry, and IR Spectroscopy for 3-pentyl acetate.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.70 quintet 1H CH-O

1.98 s 3H CH₃-C=O

1.51 m 4H O-CH-(CH₂)₂

0.83 t 6H (CH₃-CH₂)₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

170.6 C=O

76.5 CH-O

26.5 O-CH-(CH₂)₂

21.1 CH₃-C=O

9.6 (CH₃-CH₂)₂

Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

43 100 [CH₃CO]⁺

70 45 [C₅H₁₀]⁺

101 35 [M - C₂H₅]⁺

57 30 [C₄H₉]⁺

29 25 [C₂H₅]⁺

130 5 [M]⁺ (Molecular Ion)

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

2965-2875 Strong C-H (sp³) stretch

1738 Strong C=O (ester) stretch

1240 Strong C-O (ester) stretch

1020 Medium C-O stretch

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 3-pentyl acetate (approximately 10-20 mg) is dissolved in

deuterated chloroform (CDCl₃, approximately 0.7 mL) containing 1% tetramethylsilane (TMS)

as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

Instrument: A 400 MHz NMR spectrometer.
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Pulse Program: A standard single-pulse experiment (zg30).

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 3.98 s

Spectral Width: 20.5 ppm

¹³C NMR Acquisition:

Instrument: A 100 MHz NMR spectrometer.

Pulse Program: A standard proton-decoupled ¹³C experiment (zgpg30).

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.09 s

Spectral Width: 238.8 ppm

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00

ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Mass Spectrometry (MS)
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

Electron Ionization (EI) source.

GC Conditions:

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Injector Temperature: 250°C
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Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a

rate of 10°C/min.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

MS Conditions:

Ion Source Temperature: 230°C

Electron Energy: 70 eV

Mass Range: m/z 20-200

Data Analysis: The mass spectrum of the GC peak corresponding to 3-pentyl acetate is

analyzed to identify the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small drop of neat 3-pentyl acetate is placed directly onto the ATR

crystal.

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Number of Scans: 32

Resolution: 4 cm⁻¹

Data Processing: The spectrum is baseline-corrected and the major absorption peaks are

identified.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 3-pentyl acetate.
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Workflow for Spectroscopic Analysis of 3-Pentyl Acetate
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Caption: Spectroscopic analysis workflow for 3-pentyl acetate.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Pentyl Acetate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1618307#3-pentyl-acetate-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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